molecular formula C10H8O3 B1336052 4-(3-hydroxyprop-1-ynyl)benzoic Acid CAS No. 63197-50-2

4-(3-hydroxyprop-1-ynyl)benzoic Acid

Cat. No. B1336052
CAS RN: 63197-50-2
M. Wt: 176.17 g/mol
InChI Key: LEPOYFHYEJNVIJ-UHFFFAOYSA-N
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Description

“4-(3-hydroxyprop-1-ynyl)benzoic Acid” is a chemical compound with the molecular formula C10H8O3 . It is also known by other names such as “4-(3-Hydroxy-prop-1-ynyl)-benzoic acid” and "Benzoic acid, 4-(3-hydroxy-1-propyn-1-yl)-" .


Molecular Structure Analysis

The molecular structure of “4-(3-hydroxyprop-1-ynyl)benzoic Acid” consists of a benzoic acid group attached to a 3-hydroxyprop-1-ynyl group . The molecular weight of the compound is 176.17 g/mol .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 369.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Polymerization

4-(3-hydroxyprop-1-ynyl)benzoic acid and its derivatives play a significant role in the field of polymer science. For instance, Blencowe et al. (2003) synthesized the AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid using a Sonogashira cross-coupling reaction. This monomer was then used in the homopolymerization process to create hyperbranched polyesters, showcasing its utility in developing new polymeric materials with varying molecular weights and degrees of branching (Blencowe, Davidson, & Hayes, 2003).

Natural Product Derivation and Biotransformation

Research by Abraham and Arfmann (1990) highlights the isolation of derivatives of 4-hydroxybenzoic acid from the fungus Curvularia fallax. Their study provides insights into the natural occurrence and biotransformation pathways of such compounds, contributing to the understanding of natural product chemistry (Abraham & Arfmann, 1990).

Chemical Sensing and Detection

Setsukinai et al. (2003) developed novel fluorescence probes based on derivatives of benzoic acid for the detection of reactive oxygen species. Their work demonstrates the application of 4-hydroxybenzoic acid derivatives in biochemical sensing, particularly in identifying specific reactive oxygen species in biological systems (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Medicinal Chemistry and Drug Synthesis

In the field of medicinal chemistry, 4-hydroxybenzoic acid derivatives have been studied for their potential as therapeutic agents. For instance, Satpute et al. (2018) synthesized a novel hybrid derivative of 3-hydroxy benzoic acid and tested its antibacterial activity. This study reflects the ongoing research in exploring the pharmaceutical applications of such compounds (Satpute, Gangan, & Shastri, 2018).

Photophysical Applications

Lanthanide-based coordination polymers assembled from derivatives of benzoic acid have been synthesized and studied for their photophysical properties. The research by Sivakumar et al. (2011) demonstrates the potential use of these compounds in optoelectronics and photonics, highlighting their utility in designing materials with specific light-emitting properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety And Hazards

While specific safety and hazard information for “4-(3-hydroxyprop-1-ynyl)benzoic Acid” is not available, similar compounds advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-(3-hydroxyprop-1-ynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPOYFHYEJNVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409560
Record name 4-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-hydroxyprop-1-ynyl)benzoic Acid

CAS RN

63197-50-2
Record name 4-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Varney, CL Palmer, WH Romines… - Journal of medicinal …, 1997 - ACS Publications
The design, synthesis, biochemical, and biological evaluation of a novel series of 5-thia-2,6-diamino-4(3H)-oxopyrimidine inhibitors of glycinamide ribonucleotide transformylase (GART…
Number of citations: 55 pubs.acs.org

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